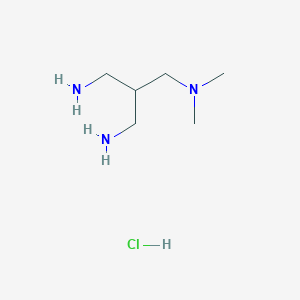
(3R)-3-amino-3-(4-ethylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-amino-3-(4-ethylphenyl)propanoic acid is an organic compound with a chiral center at the third carbon atom This compound is a derivative of phenylalanine, where the phenyl group is substituted with an ethyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(4-ethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from commercially available precursors. The key steps typically include:
Formation of the chiral center: This can be achieved through asymmetric hydrogenation or enzymatic resolution.
Introduction of the amino group: This step often involves the use of amination reactions, such as reductive amination.
Substitution of the phenyl group: The ethyl group can be introduced via Friedel-Crafts alkylation or other suitable alkylation methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantiomeric purity. The process would be optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反応の分析
Types of Reactions
(3R)-3-amino-3-(4-ethylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitriles, while reduction of the carboxylic acid group can produce alcohols.
科学的研究の応用
(3R)-3-amino-3-(4-ethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein folding.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which (3R)-3-amino-3-(4-ethylphenyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor agonism/antagonism: It may interact with receptors on cell surfaces, modulating signal transduction pathways.
類似化合物との比較
(3R)-3-amino-3-(4-ethylphenyl)propanoic acid can be compared with other similar compounds, such as:
Phenylalanine: The parent compound, differing only by the presence of an ethyl group.
Tyrosine: Another phenylalanine derivative with a hydroxyl group at the para position.
Leucine: An amino acid with a similar aliphatic side chain but lacking the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
特性
CAS番号 |
1196690-95-5 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
(3R)-3-amino-3-(4-ethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m1/s1 |
InChIキー |
CZOSHSPOVINZEF-SNVBAGLBSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)[C@@H](CC(=O)O)N |
正規SMILES |
CCC1=CC=C(C=C1)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11729534.png)
![1-cyclopentyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11729539.png)

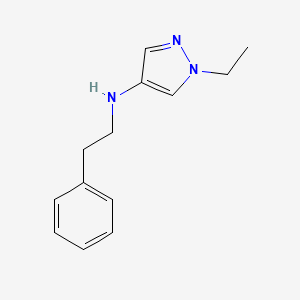
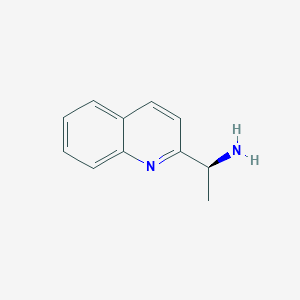

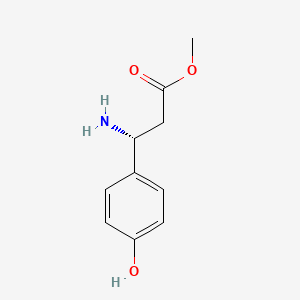
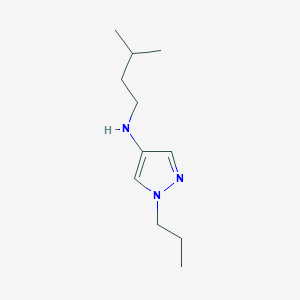


![heptyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729598.png)

